3-Hydroxycinnamic acid
Overview
Description
3-Hydroxycinnamic acid is a phenolic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain. This compound is naturally found in various plants and is known for its antioxidant properties. It plays a significant role in plant metabolism and defense mechanisms.
Biochemical Analysis
Biochemical Properties
3-Hydroxycinnamic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), which are crucial in the phenylpropanoid pathway . These interactions lead to the formation of various secondary metabolites, including flavonoids and lignins. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses . Additionally, it affects gene expression by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines . The compound also impacts cellular metabolism by enhancing glucose uptake and reducing lipid accumulation in adipocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant proteins . Furthermore, this compound modulates gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods . Its efficacy may decrease due to degradation or metabolic conversion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation, improved glucose metabolism, and enhanced antioxidant capacity . At high doses, it may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, where it is synthesized from phenylalanine via the action of PAL and 4CL . It can be further metabolized into various derivatives, including flavonoids, lignins, and hydroxycinnamic acid amides . These metabolic pathways are crucial for plant defense mechanisms and contribute to the compound’s biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be conjugated with sugars or other molecules, affecting its solubility and bioavailability . The compound tends to accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, vacuoles, and cell walls . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments . Post-translational modifications, such as glycosylation, can also affect its targeting and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid, which is then hydroxylated to produce this compound . Another method involves the Claisen-Schmidt condensation of benzaldehyde with malonic acid, followed by decarboxylation and hydroxylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms to convert simple precursors into the desired compound. This method is preferred due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: It exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable in biological studies.
Mechanism of Action
The mechanism of action of 3-Hydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by modulating cell survival pathways and causing oxidative stress and DNA damage.
Comparison with Similar Compounds
3-Hydroxycinnamic acid is often compared with other hydroxycinnamic acids, such as:
Caffeic Acid: Known for its strong antioxidant properties.
Ferulic Acid: Widely used in skincare products for its UV-protective effects.
p-Coumaric Acid: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in multiple fields .
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336224 | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14755-02-3, 588-30-7 | |
Record name | trans-3-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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